

Technical Guide: Chloroapixaban (Apixaban Chloro Impurity)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Chloroapixaban
CAS No.:	2029205-64-7
Cat. No.:	B1458996

[Get Quote](#)

Executive Summary

In the high-stakes environment of anticoagulant development, impurity profiling is not merely a compliance checkbox but a critical safety gate. **Chloroapixaban** (CAS: 2029205-64-7), formally known as the p-chlorophenyl analog of Apixaban, represents a significant process-related impurity. It arises primarily from the carryover of 4-chloroaniline derivatives in the starting materials, effectively replacing the methoxy group of the parent drug with a chlorine atom.

This guide provides a definitive technical breakdown of **Chloroapixaban**, designed for analytical scientists and process chemists. It covers the exact chemical identity, mechanistic origin, synthesis of reference standards, and validated detection protocols.

Part 1: Chemical Identity & Nomenclature[1][2]

The following data establishes the unique fingerprint for **Chloroapixaban**. Note that "**Chloroapixaban**" is the colloquial industry term; the IUPAC name is the requisite standard for regulatory filing.

Identity Matrix[3]

Parameter	Technical Specification
Common Name	Chloroapixaban; Apixaban Chloro Impurity
IUPAC Name	1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
CAS Registry Number	2029205-64-7
Molecular Formula	C ₂₄ H ₂₂ ClN ₅ O ₃
Molecular Weight	463.92 g/mol
Structural Difference	Substitution of the p-methoxy group (Apixaban) with a p-chloro group.[1][2][3]
Solubility Profile	DMSO (High), Methanol (Moderate), Water (Low/Insoluble)

Synonyms List

- p-Demethoxy p-Chloro Apixaban[2][3][4]
- Apixaban Impurity 10 (Internal Code in some pharmacopeial drafts)
- 1-(4-chlorophenyl)-Apixaban[2][3][4][5][6]
- Apixaban Chloro Analog

Part 2: Mechanistic Origin & Synthesis Pathway

The "Methoxy-to-Chloro" Substitution Error

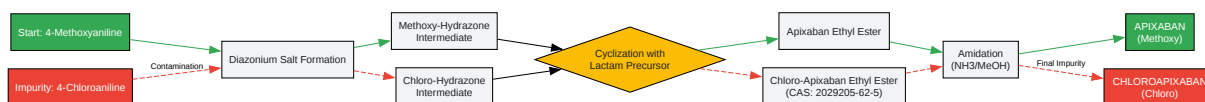
Chloroapixaban is a Process-Related Impurity (PRI). It does not typically form via degradation of the final Apixaban molecule. Instead, it tracks back to the very beginning of the pyrazole scaffold construction.

The synthesis of Apixaban typically utilizes 4-methoxyaniline (p-anisidine) to generate the hydrazone intermediate. If the starting material is contaminated with 4-chloroaniline, or if a

chlorinated precursor is inadvertently introduced, the entire synthesis proceeds parallel to the main reaction, carrying the chlorine atom through to the final amide.

Pathway Visualization (Graphviz)

The following diagram illustrates the parallel synthesis where the impurity is generated alongside the API.



[Click to download full resolution via product page](#)

Caption: Parallel synthesis pathway showing how 4-chloroaniline contamination leads to the formation of **Chloroapixaban** (Red Path) vs. Apixaban (Green Path).

Part 3: Synthesis of Reference Standard

To accurately quantify this impurity, researchers must synthesize a high-purity reference standard. The following protocol adapts the standard Apixaban synthesis but intentionally uses the chlorinated starting material.

Protocol: Preparation of Chloroapixaban Standard

Objective: Isolate >98% pure 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.

Reagents:

- Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (The "Chloro-Hydrazone").
- 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (The "Lactam Scaffold").
- Triethylamine (TEA).

- Ammonia in Methanol (7N).

Step-by-Step Methodology:

- Cyclization (Formation of Ethyl Ester Intermediate):
 - Charge: In a 500 mL round-bottom flask, dissolve 10.0 g of the Lactam Scaffold in 150 mL of Toluene.
 - Add: Add 1.2 equivalents of the Chloro-Hydrazone intermediate.
 - Catalyze: Add 2.5 equivalents of Triethylamine dropwise to control the exotherm.
 - Reflux: Heat to reflux (110°C) for 6–8 hours. Monitor by HPLC until the Lactam peak disappears.
 - Workup: Cool to room temperature. Add water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
 - Isolate: The resulting solid is the **Chloroapixaban** Ethyl Ester (CAS 2029205-62-5).
- Amidation (Conversion to **Chloroapixaban**):
 - Charge: Suspend the crude Ethyl Ester (from Step 1) in 100 mL of Methanol.
 - React: Add 50 mL of 7N Ammonia in Methanol.
 - Pressure: Seal in a pressure vessel or autoclave. Heat to 60–65°C for 12 hours.
 - Monitor: Check for the disappearance of the ester peak (RRT ~1.2 relative to Apixaban) and formation of the amide peak.
 - Purification: Cool to 0°C. The **Chloroapixaban** often precipitates. Filter the solid.
 - Recrystallization: Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Scientific Rationale: The use of ammonia in methanol under pressure drives the nucleophilic acyl substitution, converting the ester to the primary amide. High pressure is required because

the pyrazole ester is sterically hindered.

Part 4: Analytical Profiling (LC-MS/MS)

Detection of **Chloroapixaban** requires separating it from the parent Apixaban peak. Due to the Cl-vs-OMe difference, **Chloroapixaban** is more lipophilic and typically elutes after Apixaban on Reverse Phase (RP) columns.

Recommended Chromatographic Conditions

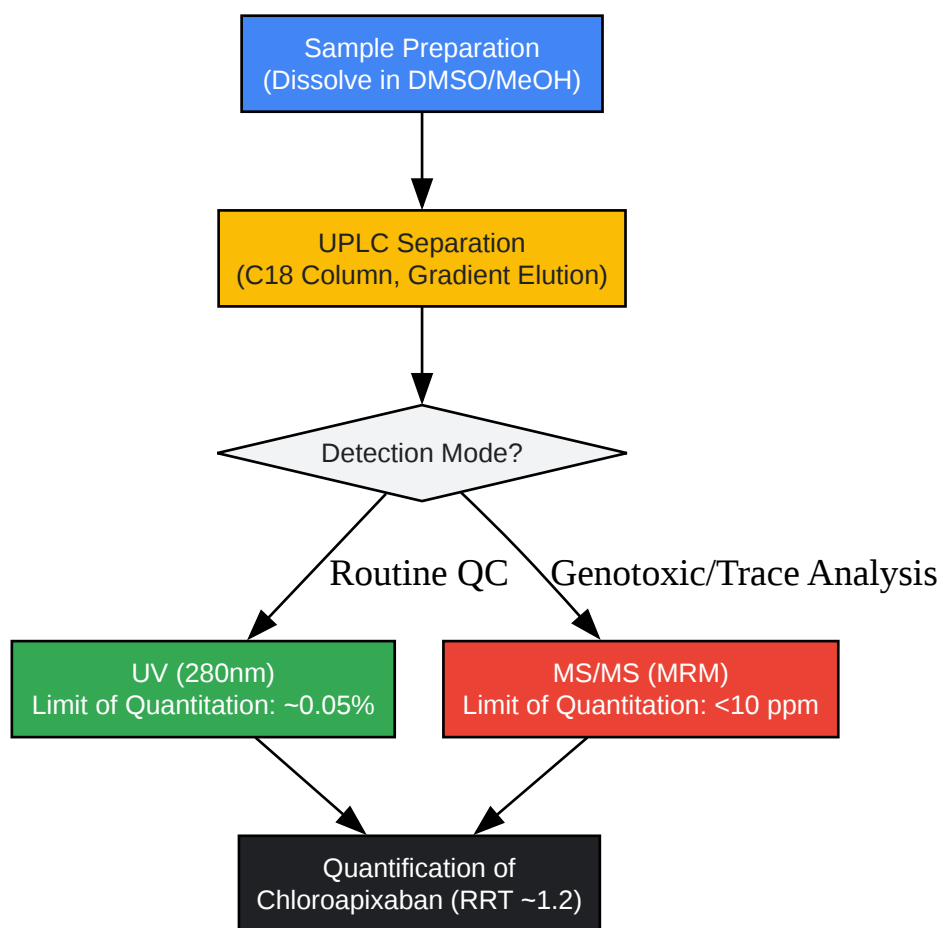
Parameter	Condition
Column	C18, 150 mm x 3.0 mm, 2.7 μ m (e.g., Cortecs or equivalent)
Mobile Phase A	10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B	Acetonitrile (ACN)
Gradient	0 min: 10% B → 15 min: 80% B → 20 min: 10% B
Flow Rate	0.5 mL/min
Detection	UV at 280 nm (Primary); MS/MS (Confirmation)
Retention Time (RT)	Apixaban: ~8.5 min; Chloroapixaban: ~10.2 min

Mass Spectrometry Transitions (MRM)

For quantitation at trace levels (ppm), use Triple Quadrupole MS in Positive ESI mode.

- Parent Ion (Q1): m/z 464.1 [M+H]⁺ (Note the Chlorine isotope pattern 3:1 at 464/466).
- Daughter Ion (Q3):
 - Quantifier: 199.1 (Chlorophenyl-pyrazole fragment).
 - Qualifier: 447.1 (Loss of NH₃).

Analytical Logic Diagram



[Click to download full resolution via product page](#)

Caption: Analytical workflow for separating and quantifying **Chloroapixaban** using UV or MS detection.

References

- Veeprho Laboratories. (n.d.). Apixaban Chloro Impurity | CAS 2029205-64-7.[1][3][4][6][7][8] Retrieved from [\[Link\]](#)
- PubChem. (2025). **Chloroapixaban** | C24H22ClN5O3 | CID 78358432.[9] National Library of Medicine. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). Apixaban Chloro Impurity Data Sheet. Retrieved from [\[Link\]](#)
- GLP Pharma Standards. (n.d.). Apixaban Chloro Impurity | CAS No- 2029205-64-7.[1][3][4][6][7][8] Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pharmaffiliates.com](https://pharmaffiliates.com) [pharmaffiliates.com]
- [2. pharmaffiliates.com](https://pharmaffiliates.com) [pharmaffiliates.com]
- [3. veeprho.com](https://veeprho.com) [veeprho.com]
- [4. pharmapure.co.uk](https://pharmapure.co.uk) [pharmapure.co.uk]
- [5. Apixaban impurity | cas No 2029205-62-5](https://analyticachemie.in) [analyticachemie.in]
- [6. synthinkchemicals.com](https://synthinkchemicals.com) [synthinkchemicals.com]
- [7. Apixaban p-chloro impurity - Daicel Pharma Standards](https://daicelpharmastandards.com) [daicelpharmastandards.com]
- [8. glppharmastandards.com](https://glppharmastandards.com) [glppharmastandards.com]
- [9. Chloroapixaban | C₂₄H₂₂ClN₅O₃ | CID 78358432 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Chloroapixaban (Apixaban Chloro Impurity)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1458996/docs#technical-guide-chloroapixaban-apixaban-chloro-impurity\]](https://www.benchchem.com/product/b1458996/docs#technical-guide-chloroapixaban-apixaban-chloro-impurity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)